1-(4-((4-Cyclopropylthiazol-2-yl)methyl)piperazin-1-yl)-2-(3,4-dimethoxyphenyl)ethanone
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Description
1-(4-((4-Cyclopropylthiazol-2-yl)methyl)piperazin-1-yl)-2-(3,4-dimethoxyphenyl)ethanone is a useful research compound. Its molecular formula is C21H27N3O3S and its molecular weight is 401.53. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization of Derivatives
The chemical compound is related to a broad class of compounds that have been synthesized and characterized for various applications in scientific research. Notably, derivatives of piperazine, a core structure in the specified compound, have been synthesized and analyzed for their potential in different areas. For instance, a study on the synthesis and characterization of novel dihydropyrimidinone derivatives containing piperazine/morpholine moiety showcased the efficiency of a simple and efficient method in yielding compounds with potential applicability in medicinal chemistry (M. A. Bhat et al., 2018).
Antimicrobial and Antifungal Activities
Azole-containing piperazine derivatives have been designed and synthesized, demonstrating moderate to significant antibacterial and antifungal activities in vitro. This highlights the potential of such compounds in developing new antimicrobial agents (Lin-Ling Gan et al., 2010).
Antitumor Activity
The antitumor potential of piperazine derivatives has been evaluated, with certain compounds showing promising antiproliferative effects against breast cancer cells, comparing favorably with established anticancer drugs (L. Yurttaş et al., 2014). This underscores the relevance of such compounds in cancer research and therapy development.
Analgesic and Anti-inflammatory Activities
Research into piperazine derivatives has also covered their analgesic and anti-inflammatory potentials. Some derivatives have exhibited higher analgesic activity than aspirin and significant anti-inflammatory effects, opening avenues for new therapeutic agents in pain management and inflammation treatment (E. Palaska et al., 1993).
Broad-Spectrum Anti-Cancer Activities
The exploration of O-Arylated diazeniumdiolates derivatives, containing piperazine structures, for their broad-spectrum anti-cancer activities, reveals the compound class's promise in treating various tumor types with minimal toxicity toward normal tissues. Such compounds are being developed further for their potential applications in cancer therapy (L. Keefer, 2010).
properties
IUPAC Name |
1-[4-[(4-cyclopropyl-1,3-thiazol-2-yl)methyl]piperazin-1-yl]-2-(3,4-dimethoxyphenyl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O3S/c1-26-18-6-3-15(11-19(18)27-2)12-21(25)24-9-7-23(8-10-24)13-20-22-17(14-28-20)16-4-5-16/h3,6,11,14,16H,4-5,7-10,12-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUNMDTIWPSKLPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)N2CCN(CC2)CC3=NC(=CS3)C4CC4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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